molecular formula C14H11FN2O2 B5752170 2-(2-fluorobenzamido)benzamide CAS No. 349135-16-6

2-(2-fluorobenzamido)benzamide

Cat. No.: B5752170
CAS No.: 349135-16-6
M. Wt: 258.25 g/mol
InChI Key: ODODUFCDFDQOGF-UHFFFAOYSA-N
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Description

2-(2-Fluorobenzamido)benzamide is an organic compound with the molecular formula C14H11FN2O2 It is a derivative of benzamide, where the benzamide structure is modified by the addition of a fluorine atom and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorobenzamido)benzamide typically involves the condensation of 2-fluorobenzoic acid with 2-aminobenzamide. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorobenzamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Coupling Reactions: Lithium amides are often used as reagents.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with anilines yields N-arylanthranilamides .

Scientific Research Applications

2-(2-Fluorobenzamido)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluorobenzamido)benzamide involves the inhibition of poly (ADP-ribose) synthetase. This enzyme plays a crucial role in DNA repair and cellular stress responses. By inhibiting this enzyme, the compound can interfere with the repair of DNA damage, which is a valuable property in cancer research .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODODUFCDFDQOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253304
Record name N-[2-(Aminocarbonyl)phenyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349135-16-6
Record name N-[2-(Aminocarbonyl)phenyl]-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349135-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Aminocarbonyl)phenyl]-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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